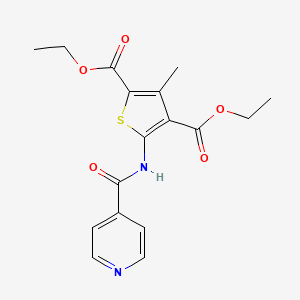

Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate

Descripción

Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative functionalized with an isonicotinamide group at the 5-position. The compound’s synthesis likely involves coupling diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate () with isonicotinoyl chloride, analogous to methods described for acetamido derivatives ().

Propiedades

IUPAC Name |

diethyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-4-23-16(21)12-10(3)13(17(22)24-5-2)25-15(12)19-14(20)11-6-8-18-9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSJOTUFFRYEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the isonicotinamido group: This step involves the reaction of the thiophene derivative with isonicotinic acid or its derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups, forming amides or thioesters.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various functionalized thiophene derivatives.

Aplicaciones Científicas De Investigación

Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The isonicotinamido group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key analogues differ in the substituent at the 5-position of the thiophene ring. A comparative analysis is summarized in Table 1.

Table 1: Substituent-Dependent Properties of Thiophene Dicarboxylate Analogues

Physicochemical Properties

- Melting Points :

- Solubility: The isonicotinamide group’s polarity could improve aqueous solubility compared to non-polar substituents (e.g., methyl), though steric bulk may counteract this effect.

Crystallographic and Computational Insights

- Hydrogen Bonding : Acetamido derivatives form S(6) rings via N–H⋯O and C–H⋯O interactions , while isonicotinamide’s pyridine nitrogen may participate in additional intermolecular bonds.

- Software Tools : Structures were refined using SHELXL () and visualized via ORTEP (), ensuring accuracy in conformational analysis.

Actividad Biológica

Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects and applications.

- IUPAC Name : Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate

- Molecular Formula : C13H15N3O4S

- Molecular Weight : 301.34 g/mol

- CAS Number : 300572-02-5

Synthesis

The synthesis of diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of isonicotinamide with diethyl 3-methylthiophene-2,4-dicarboxylate under controlled conditions. The process can be optimized for yield and purity through various synthetic routes.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study showed that related compounds demonstrated low micromolar IC50 values against human HeLa and CEM T-lymphocyte cells, indicating strong potential as anticancer agents .

Antimicrobial Properties

Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate has been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties against several strains of microorganisms. This activity is attributed to the presence of the thiophene ring and the isonicotinamide moiety, which may enhance interaction with microbial targets.

The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division in bacteria and cancer cells. The compound's ability to interfere with these processes makes it a candidate for further development as an antimicrobial or anticancer agent.

Case Studies

Q & A

Q. What are the established synthetic routes for Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thiophene precursors and isonicotinamide derivatives. A typical approach includes:

- Step 1 : Preparation of the thiophene core (e.g., diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate) through condensation reactions under anhydrous conditions using catalysts like trifluoroacetic acid (TFA) to prevent hydrolysis .

- Step 2 : Functionalization with isonicotinamide via nucleophilic acyl substitution. Reaction optimization involves temperature control (e.g., reflux at 330 K for 10 hours) and solvent selection (e.g., ethanol or chloroform) to achieve yields >85% .

- Purification : Column chromatography or recrystallization from ethanol ensures purity >95%.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and ester/amide functionalities. For example, methyl groups on the thiophene ring appear as singlets (~δ 2.5 ppm), while ester carbonyls resonate at ~δ 165 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching calculated m/z).

- X-ray Crystallography : Single-crystal analysis using SHELXL software confirms bond lengths (e.g., S–C bonds: 1.730–1.732 Å) and dihedral angles (e.g., ~5.5° between thiophene and isonicotinamide rings) .

Q. What are the key solubility and stability characteristics under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane), but poorly soluble in water due to hydrophobic ester/amide groups .

- Stability : Stable at room temperature (melting point ~250°C) but sensitive to prolonged exposure to moisture, which may hydrolyze ester groups. Storage under inert atmosphere (N) at 4°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray results) in structural elucidation?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., NOESY NMR to confirm spatial proximity of substituents vs. X-ray torsional angles) .

- Purity Checks : Employ HPLC to rule out impurities causing spectral anomalies. For example, residual solvents may split NMR peaks .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility if X-ray data suggest rigid packing .

Q. What strategies are recommended for designing catalytic systems involving this compound in cross-coupling reactions?

- Methodological Answer :

- Pd-Catalyzed Reactions : The thiophene sulfur and ester groups act as directing motifs for C–H activation. Optimize ligand systems (e.g., Buchwald-Hartwig conditions) and solvent polarity (e.g., DMF/HO mixtures) to enhance regioselectivity .

- Electron-Deficient Substrates : Leverage the electron-withdrawing isonicotinamide group to facilitate oxidative addition in Suzuki-Miyaura couplings .

Q. How does the non-planarity of the thiophene and isonicotinamide rings affect intermolecular interactions in crystal packing?

- Methodological Answer :

- Crystal Engineering : The dihedral angle (~5.5–7.3°) between rings creates a "stepped" molecular geometry, enabling unique packing motifs via hydrogen bonding (e.g., N–H···O and C–H···O interactions with d = 2.6–3.3 Å) and π-stacking (offset distances ~3.5 Å) .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals phase transitions linked to packing efficiency. Non-planar structures often exhibit lower melting entropy due to disordered stacking .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.